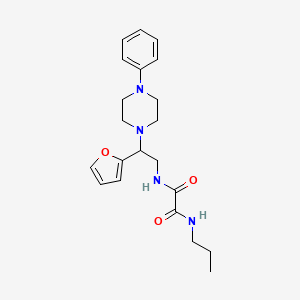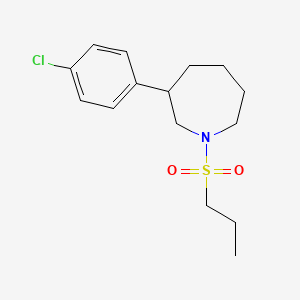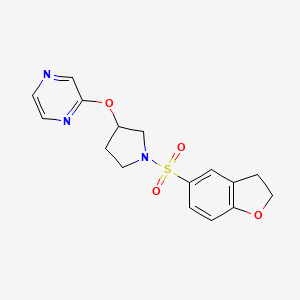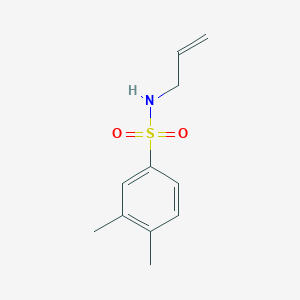
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a benzenesulfonamide core with two methyl groups at the 3 and 4 positions and a prop-2-enyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-prop-2-enylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid synthesis pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-prop-2-enylbenzenesulfonamide
- 3,4-dimethylbenzenesulfonamide
- N-prop-2-enylbenzenesulfonamide
Uniqueness
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide is unique due to the presence of both methyl groups at the 3 and 4 positions and the prop-2-enyl group on the nitrogen atom. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3,4-dimethyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-6-5-9(2)10(3)8-11/h4-6,8,12H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQOEJEPXWIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
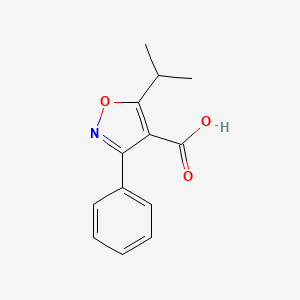
![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)
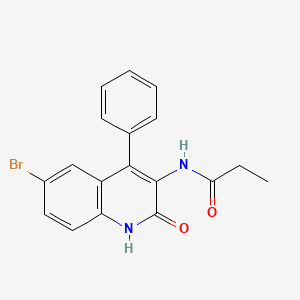
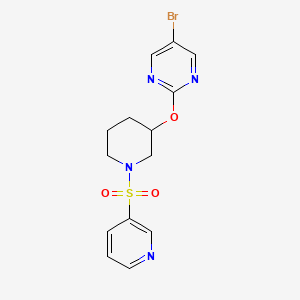
![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
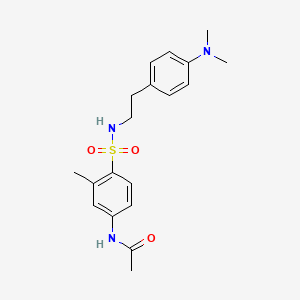
![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)
